2-(4-Methoxy-3-methylphenyl)piperidine oxalate

Description

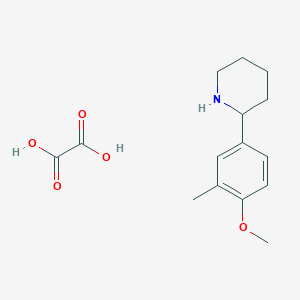

2-(4-Methoxy-3-methylphenyl)piperidine oxalate is a piperidine derivative characterized by a substituted aromatic ring (4-methoxy-3-methylphenyl group) attached to the piperidine scaffold, with oxalic acid as the counterion. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological activity, including CNS targeting, enzyme inhibition, and antimicrobial effects .

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

2-(4-methoxy-3-methylphenyl)piperidine;oxalic acid |

InChI |

InChI=1S/C13H19NO.C2H2O4/c1-10-9-11(6-7-13(10)15-2)12-5-3-4-8-14-12;3-1(4)2(5)6/h6-7,9,12,14H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

VNJBRPZNKZZPJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCN2)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. The reaction is followed by the addition of oxalic acid to form the oxalate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methoxy-3-methylphenyl)piperidine oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)piperidine oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-(Benzhydryloxy)ethyl)-1-(4-bromobenzyl)piperidine Oxalate (EG-1-149)

- Structure : Features a bromobenzyl group at position 1 and a benzhydryloxyethyl chain at position 4 of the piperidine ring.

- Key Differences: The bromobenzyl group introduces steric bulk and halogen-mediated hydrophobic interactions, contrasting with the smaller methoxy-methylphenyl group in the target compound.

- Implications : Likely exhibits distinct pharmacokinetic profiles due to increased molecular weight and lipophilicity .

Formoterol Related Compound G [(2RS)-1-(4-Methoxyphenyl)propan-2-amine]

- Structure : A secondary amine with a 4-methoxyphenyl group but lacks a piperidine ring.

- The propan-2-amine backbone may favor different metabolic pathways (e.g., oxidation vs. piperidine ring cleavage).

- Implications : Despite shared methoxyphenyl moieties, structural divergence suggests distinct pharmacological targets (e.g., adrenergic vs. serotonergic receptors) .

1-{N-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-Chlorophenoxy)piperidine Oxalate

- Structure: A complex piperidine oxalate derivative with fluorophenyl-dioxolane and chlorophenoxy substituents.

- Key Differences: The fluorophenyl-dioxolane group introduces electron-withdrawing effects and ring strain, altering electronic properties compared to the electron-donating methoxy group. Higher molecular weight (581.038 g/mol) vs. the target compound may reduce solubility but enhance receptor affinity through multipoint interactions .

4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]piperidine Hydrochloride

- Structure : Piperidine substituted with a 4-methylphenyl-oxadiazole ring.

- Key Differences :

- The oxadiazole heterocycle provides π-π stacking capabilities and hydrogen-bond acceptor sites, absent in the target compound.

- Hydrochloride salt vs. oxalate counterion: Likely differences in crystallinity and aqueous solubility (hydrochlorides generally more soluble than oxalates).

- Smaller molecular weight (279.76 g/mol) may improve metabolic stability .

2-(1-Naphthylmethyl)piperidine Oxalate

- Structure : Naphthylmethyl group at position 2 of the piperidine ring.

- Steric hindrance from the naphthyl group may reduce binding to compact receptor pockets compared to the methoxy-methylphenyl group .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Piperidin-4-one core with acetyl, ethyl, and dual 4-methoxyphenyl groups.

- Key Differences: The ketone at position 4 introduces polarity and hydrogen-bonding capacity, contrasting with the oxalate salt’s ionic interactions.

Biological Activity

2-(4-Methoxy-3-methylphenyl)piperidine oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a methoxy and methyl group on the phenyl moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives and methoxy-substituted phenyl compounds.

Research indicates that compounds related to this compound may exhibit significant interactions with various neurotransmitter systems. Notably, they show selectivity towards:

- Vesicular acetylcholine transporters : These are crucial for neurotransmission processes, suggesting potential neuroprotective effects.

- Sigma receptors : The interaction with these receptors has been linked to antidepressant activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antidepressant Activity

Studies have shown that compounds with similar structures can act as sigma receptor agonists, which may contribute to their antidepressant effects. For instance, a related compound demonstrated significant inhibition of serotonin reuptake, indicating potential use in treating depression .

Neuroprotective Effects

The interaction with vesicular acetylcholine transporters suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is disrupted.

Enzyme Inhibition

Research indicates that certain derivatives can inhibit enzymes such as stearoyl-CoA desaturase (SCD), which is involved in fatty acid metabolism. This inhibition leads to selective toxicity in cancer cells overexpressing cytochrome P450 isoforms, providing a therapeutic angle for targeting specific cancer types .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.